molecular formula C11H13N3 B1612456 3-(1H-pyrazol-1-ylmethyl)benzylamine CAS No. 562803-76-3

3-(1H-pyrazol-1-ylmethyl)benzylamine

Cat. No. B1612456
M. Wt: 187.24 g/mol
InChI Key: XKFHMAZBNKKNMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-pyrazol-1-ylmethyl)benzylamine, also known as 3-PBA, is an organic compound that is commonly used in research laboratories. It is a white, water-soluble powder with a molecular weight of 181.24 g/mol. 3-PBA is a derivative of pyrazole, a five-membered heterocyclic ring composed of nitrogen, carbon, and hydrogen atoms. It is a versatile compound that is used in many different types of scientific research and applications.

Scientific Research Applications

3-(1H-pyrazol-1-ylmethyl)benzylamine is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is a versatile and easily synthesized compound. It is also used in the synthesis of pharmaceuticals, as it can be used to create a wide range of active pharmaceutical ingredients (APIs). In addition, it is used in the synthesis of polymers and other materials, as well as in the development of biosensors.

Mechanism Of Action

The mechanism of action of 3-(1H-pyrazol-1-ylmethyl)benzylamine is not fully understood. However, it is believed to act as a proton donor, donating a proton to an acceptor molecule. This proton donation can then lead to the formation of a new bond, allowing for the synthesis of new compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(1H-pyrazol-1-ylmethyl)benzylamine are not fully understood. However, it is believed to have some effect on the metabolism of fatty acids, as it has been shown to increase the rate of fatty acid oxidation in vitro. It has also been shown to have an effect on the metabolism of glucose, as it has been shown to increase the rate of glucose uptake in vitro.

Advantages And Limitations For Lab Experiments

3-(1H-pyrazol-1-ylmethyl)benzylamine has several advantages when used in laboratory experiments. It is a versatile compound that can be used in a variety of different reactions and applications. It is also relatively inexpensive and easily synthesized. However, there are some limitations to its use in laboratory experiments. It is not very stable, and can decompose easily when exposed to heat or light. In addition, it can react with other compounds, which can lead to unwanted side reactions.

Future Directions

There are a number of potential future directions for the use of 3-(1H-pyrazol-1-ylmethyl)benzylamine. One potential application is in the development of new drugs and therapies, as it could be used as a reagent to create active pharmaceutical ingredients. It could also be used in the development of new materials, such as polymers and other materials. In addition, it could be used in the development of biosensors and other devices. Finally, it could be used in the development of new analytical techniques, such as chromatography and mass spectrometry.

properties

IUPAC Name

[3-(pyrazol-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-10-3-1-4-11(7-10)9-14-6-2-5-13-14/h1-7H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFHMAZBNKKNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN2C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586309
Record name 1-{3-[(1H-Pyrazol-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-1-ylmethyl)benzylamine

CAS RN

562803-76-3
Record name 1-{3-[(1H-Pyrazol-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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